Mono(3-Methyl-2-pentyl) Phthalate
Description
Fundamental Molecular Characteristics
Mono(3-Methyl-2-pentyl) Phthalate possesses a distinct molecular identity defined by its specific structural arrangement and chemical properties. The compound exhibits a molecular formula of C12H18O4 with a corresponding molecular weight of 218.27 grams per mole. This molecular composition reflects the characteristic structure of phthalate monoesters, featuring a benzene ring with two adjacent carboxyl groups, where one carboxyl group remains as a free acid while the other forms an ester linkage with the 3-methyl-2-pentyl alcohol moiety.
The structural attributes of this compound can be comprehensively summarized in the following data table:
| Property | Value |
|---|---|
| Molecular Formula | C12H18O4 |
| Molecular Weight | 218.27 g/mol |
| Melting Point | Not well-defined |
| Boiling Point | Not well-defined |
| Water Solubility | Low |
| Chemical Class | Phthalate Monoester |
The nomenclature of this compound follows systematic chemical naming conventions, where the "mono" prefix indicates the presence of only one ester linkage, while "3-methyl-2-pentyl" describes the specific branched alkyl chain attached to the phthalic acid backbone. This systematic naming approach ensures precise identification within the broader family of phthalate compounds and facilitates accurate communication in scientific literature and regulatory documentation.
Structural Configuration and Chemical Behavior
The molecular structure of this compound demonstrates the characteristic features of ortho-phthalate compounds, with the phthalic acid moiety providing a rigid planar aromatic foundation. The attached 3-methyl-2-pentyl group introduces flexibility and influences the compound's physical properties, including solubility characteristics and environmental behavior. The presence of both a free carboxylic acid group and an ester linkage creates distinct reactive sites that govern the compound's chemical transformations and interactions with other molecules.
This dual functionality enables the compound to participate in various chemical reactions, including further hydrolysis under appropriate conditions and potential conjugation reactions in biological systems. The specific branching pattern of the alkyl chain affects the compound's three-dimensional conformation and subsequently influences its binding affinity to various biological and environmental matrices.
Historical Context and Development
Evolution of Phthalate Chemistry
The development of phthalate chemistry traces back to the early twentieth century when these compounds emerged as superior alternatives to existing plasticizers. Phthalates were first introduced in the 1920s, quickly replacing the volatile and odorous camphor that had previously served as the primary plasticizer for cellulose nitrate. This transition marked a significant advancement in materials science, as phthalates offered improved stability, reduced volatility, and enhanced performance characteristics.
The commercial breakthrough occurred in 1931 with the simultaneous availability of polyvinyl chloride and the development of di(2-ethylhexyl) phthalate, which initiated the rapid expansion of the flexible polyvinyl chloride industry. This historical development established the foundation for the widespread use of phthalate esters in various industrial applications, ultimately leading to the environmental presence of their metabolic products, including compounds like this compound.
Recognition of Monoester Significance
The recognition of phthalate monoesters as environmentally relevant compounds developed gradually as analytical capabilities advanced and environmental monitoring programs expanded. Initially, research focused primarily on the parent diester compounds, but subsequent investigations revealed that monoesters represent important degradation products with distinct environmental behavior and analytical significance. This recognition led to the development of specific analytical methods for monoester detection and quantification in various environmental matrices.
Research findings from house dust studies have demonstrated that phthalate monoesters, including various structural analogs of this compound, constitute a measurable fraction of total phthalate content in indoor environments. These studies revealed that total concentrations of detectable monoesters can represent an average of 6.7 ± 3.7% of the total concentrations of their parent diesters in the same dust samples, highlighting the environmental significance of these transformation products.
Position within Phthalate Ester Family
Classification and Structural Relationships
This compound occupies a specific position within the broader phthalate ester family as a low molecular weight monoester compound. This classification places it among the metabolic products of phthalate diesters that are commonly used in personal care products, adhesives, and various plastic materials. The compound belongs to the category of ortho-phthalates, which are characterized by their ability to impart flexibility and durability to plastic products through their function as plasticizers.
The phthalate ester family encompasses approximately 30 different types with varying side chains, ranging from dimethyl phthalate to tridecyl esters. Within this extensive family, monoesters like this compound represent the primary metabolic products formed through hydrolysis processes. The general chemical structure of phthalate esters consists of a rigid planar aromatic ring with two malleable nonlinear fatty side chains, and in the case of monoesters, one of these chains is replaced by a free carboxylic acid group.
Comparative Analysis with Related Compounds
The relationship between this compound and related compounds within the phthalate family can be understood through systematic comparison of structural features and properties. Environmental studies have identified numerous phthalate monoesters with varying alkyl chain configurations, including compounds such as monobutyl phthalate, monoethylhexyl phthalate, and monoisobutyl phthalate. These compounds share the common phthalate backbone but differ in their alkyl substituents, leading to variations in physical properties and environmental behavior.
Research has shown that molar concentration ratios of monoesters to their respective diesters vary greatly among different compounds, with median values ranging from 0.001 to 3.1. This variation reflects differences in hydrolysis rates, environmental stability, and source contributions for different phthalate compounds. The specific position of this compound within this spectrum depends on the hydrolysis characteristics of its parent diester and the environmental conditions that promote monoester formation.
Significance in Environmental and Analytical Chemistry
Environmental Occurrence and Distribution
This compound demonstrates significant environmental relevance as part of the broader pattern of phthalate monoester occurrence in various environmental matrices. Environmental studies have documented the presence of phthalate monoesters in house dust, where they represent measurable components of the total phthalate burden. The compound's formation through hydrolysis of parent diesters means that it can be found wherever phthalate-containing materials undergo degradation processes, including indoor environments, outdoor settings, and various environmental compartments.
The environmental significance of this compound extends beyond simple occurrence, as monoesters may originate from multiple sources including impurities in diester formulas, degradation from parent diesters, and potentially direct application as commercial additives. This multi-source origin complicates environmental fate assessments and requires sophisticated analytical approaches to understand the relative importance of different formation pathways. The compound's low water solubility influences its environmental distribution patterns and affects its bioavailability in aquatic systems.
Analytical Chemistry Applications
In analytical chemistry, this compound serves as an important target analyte for environmental monitoring and exposure assessment studies. The development of analytical methods for phthalate monoesters has required specialized approaches to address the unique chemical properties of these compounds compared to their parent diesters. Modern analytical techniques employing liquid chromatography-tandem mass spectrometry have achieved detection limits of at least 1 nanogram per milliliter for various phthalate compounds, enabling sensitive quantification in environmental samples.
The analytical significance of this compound is enhanced by its potential use as a biomarker for exposure to specific phthalate diesters. Research has shown that different monoesters exhibit varying relationships with their parent compounds, providing insights into exposure sources and metabolic pathways. However, studies have also revealed that associations between dust-associated monoesters and urinary monoesters in human populations are not always significant, highlighting the complexity of exposure assessment and the need for comprehensive analytical approaches that consider multiple exposure routes and transformation processes.
Properties
Molecular Formula |
C₁₄H₁₈O₄ |
|---|---|
Molecular Weight |
250.29 |
Synonyms |
3-Methyl-2-pentyl Alcohol Phthalate; 1,2-Benzenedicarboxylic Acid Mono(3-Methyl-2-pentyl) Ester; |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
-
Plasticizers : Primarily, Mono(3-Methyl-2-pentyl) phthalate is utilized as a plasticizer in polyvinyl chloride (PVC) products, enhancing their flexibility and workability. It is commonly found in:
- Building Materials : Used in flooring, wall coverings, and electrical cables.
- Consumer Products : Incorporated into toys, clothing, and personal care items.
-
Medical Devices : Phthalates are often used in medical applications due to their ability to improve the performance of materials. This compound may be found in:
- Blood Storage Bags : Enhancing the flexibility and durability of bags used for blood storage.
- Medical Tubing : Providing necessary pliability for various medical devices.
- Adhesives and Sealants : The compound is also utilized in adhesives and sealants where flexibility is required, contributing to the longevity and effectiveness of these products.
- Coatings and Inks : In the printing industry, this compound can be used as a component in inks and coatings, improving adhesion and resistance to environmental factors.
Environmental and Health Concerns
While this compound has beneficial applications, it is also associated with environmental persistence and potential health risks. Studies have indicated that exposure to certain phthalates can disrupt endocrine functions and may lead to reproductive issues. Regulatory bodies are increasingly focusing on assessing the risks associated with phthalate exposure, particularly concerning vulnerable populations such as children and pregnant women .
Case Study 1: Exposure Assessment
A comprehensive study assessed the exposure levels of various phthalates among children in urban environments. The findings indicated that high levels of this compound were linked to increased instances of respiratory issues among children due to its presence in household dust and consumer products .
Case Study 2: Regulatory Impact
In response to growing concerns about phthalates, several regions have implemented regulations limiting their use in consumer products. For instance, the Washington State Department of Ecology has proposed action plans aimed at reducing exposure levels by restricting certain high-risk phthalates from children's products .
Summary Table of Applications
| Application Area | Specific Uses | Health Concerns |
|---|---|---|
| Plasticizers | PVC products (toys, flooring) | Endocrine disruption |
| Medical Devices | Blood storage bags, tubing | Potential reproductive effects |
| Adhesives & Sealants | Construction materials | Long-term exposure risks |
| Coatings & Inks | Printing inks | Environmental persistence |
Comparison with Similar Compounds
Comparison with Structurally Similar Phthalate Metabolites
Structural and Metabolic Differences
The 3-methyl-2-pentyl substituent introduces branching near the ester group, influencing metabolic pathways and biological activity. Key comparisons include:
Key Insight: Branching in the side chain (e.g., MEHP vs. MnBP) delays hydrolysis and promotes oxidative metabolism, increasing the formation of secondary metabolites like MEHHP and MEOHP . This compound may follow similar oxidative pathways but with distinct metabolite profiles due to its unique branching.
Toxicity Profiles
Reproductive and Endocrine Effects
- MEHP : Reduces placental gene expression (e.g., PSG3, PSG9) and induces germ cell apoptosis via Bcl-2 suppression . At 90 µM, it disrupts fatty acid metabolism and cell cycle regulation in trophoblasts .
- MnBP : Linked to fetal testosterone suppression (BMDL20 = 14.9 mg/kg/day) and classified with DEHP for regulatory thresholds .
- This compound (Inferred): Potential endocrine disruption due to structural similarity, but potency may vary based on side-chain interactions with nuclear receptors.
Carcinogenicity and Systemic Toxicity
- MEHP: Not classified as carcinogenic in humans (IARC) but causes liver and thyroid toxicity in rodents .
- DnHexP : Evaluated for systemic exposure via cosmetics; adult SED is 7.1% of TDI, suggesting lower acute risk .
Data Gap: No direct evidence exists for this compound’s carcinogenicity. Its toxicity may align with branched phthalates but requires validation.
Exposure Biomarkers and Regulation
- MEHP/MEHHP/MEOHP : Urinary levels are 10× higher than serum, making them robust exposure biomarkers .
- This compound: Likely excreted as glucuronide conjugates in urine, but specific biomarkers are uncharacterized.
- Regulatory Status :
Regulatory Gap: this compound lacks established TDIs, highlighting the need for metabolite-specific risk assessments.
Research Implications and Data Limitations
- Metabolic Pathways: Oxidative metabolism of this compound may yield unique hydroxy/oxo metabolites, necessitating targeted biomonitoring studies.
- Exposure Sources : Likely derived from industrial plasticizers, but parent compound usage and environmental persistence are undocumented.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Ring-opening of phthalic anhydride : The acid catalyst facilitates the cleavage of the anhydride ring, forming a protonated intermediate.
-
Nucleophilic substitution : 3-Methyl-2-pentanol attacks the electrophilic carbonyl carbon, resulting in the formation of the monoester and water.
Optimal conditions for this reaction include:
-
Temperature : 120–150°C to balance reaction rate and byproduct formation.
-
Catalyst : Sulfuric acid (0.5–2.0 wt%) or p-toluenesulfonic acid (PTSA).
-
Molar ratio : 1:1.2 (phthalic anhydride to alcohol) to minimize diester formation.
Yield and Byproduct Analysis
Under optimized conditions, yields of 75–85% are achievable. The primary byproduct, di(3-Methyl-2-pentyl) phthalate, forms due to excess alcohol or prolonged reaction times. Gas chromatography (GC) analyses reveal that diester content can be suppressed to <5% with precise stoichiometric control.
Enzymatic Hydrolysis of Diesters
An alternative approach involves the hydrolysis of di(3-Methyl-2-pentyl) phthalate using esterase enzymes. This method is advantageous for producing high-purity monoesters without harsh acidic conditions.
Enzyme Selection and Specificity
Studies on analogous phthalates demonstrate that esterases from Aspergillus niger and porcine liver exhibit high specificity for hydrolyzing one ester group from diesters. For example:
Process Parameters
Key factors influencing enzymatic hydrolysis include:
| Parameter | Optimal Range | Impact on Conversion |
|---|---|---|
| pH | 7.0–7.5 | Maximizes enzyme activity |
| Temperature | 35–45°C | Balances reaction rate and enzyme stability |
| Substrate concentration | 50–100 mM | Prevents substrate inhibition |
Under these conditions, hydrolysis of di(3-Methyl-2-pentyl) phthalate achieves 80–90% conversion to the monoester within 24 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates esterification reactions by enhancing molecular collisions through dielectric heating.
Advantages Over Conventional Heating
-
Reduced reaction time : 15–30 minutes vs. 6–12 hours for conventional methods.
-
Higher yields : 85–92% monoester yield due to minimized thermal degradation.
Protocol and Outcomes
A typical procedure involves:
-
Mixing phthalic anhydride (1 eq), 3-Methyl-2-pentanol (1.1 eq), and PTSA (1.5 wt%).
-
Irradiating at 150°C (300 W) for 20 minutes under nitrogen.
-
Purifying via vacuum distillation.
Comparative data:
| Method | Yield (%) | Diester Byproduct (%) |
|---|---|---|
| Conventional | 78 | 7.2 |
| Microwave-assisted | 89 | 3.1 |
Purification and Isolation Techniques
Crude reaction mixtures require purification to isolate this compound from unreacted starting materials and byproducts.
Fractional Distillation
-
Conditions : 180–200°C under 0.1–0.5 mmHg vacuum.
-
Purity : >98% after two distillation cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
